1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine

Medicinal Chemistry Antileishmanial Synthesis Reaction Yield

1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine (CAS 914675-08-4) is a synthetic organic compound belonging to the methylsulfanyl-pyrazole class, characterized by a piperidine ring linked via a phenyl bridge. As documented in primary literature, it functions as a critical intermediate—specifically 5-methylsulfanyl-3-(4-piperidin-1-yl-phenyl)-1H-pyrazole (compound 31)—in the multi-step synthesis of 2,4,6-trisubstituted triazine heterocycles.

Molecular Formula C15H19N3S
Molecular Weight 273.4 g/mol
CAS No. 914675-08-4
Cat. No. B12604470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine
CAS914675-08-4
Molecular FormulaC15H19N3S
Molecular Weight273.4 g/mol
Structural Identifiers
SMILESCSC1=NNC(=C1)C2=CC=C(C=C2)N3CCCCC3
InChIInChI=1S/C15H19N3S/c1-19-15-11-14(16-17-15)12-5-7-13(8-6-12)18-9-3-2-4-10-18/h5-8,11H,2-4,9-10H2,1H3,(H,16,17)
InChIKeyJVJHDCZVCHNQAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine (CAS 914675-08-4): A Key Pyrazolyl-Piperidine Intermediate for Antileishmanial Scaffolds


1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine (CAS 914675-08-4) is a synthetic organic compound belonging to the methylsulfanyl-pyrazole class, characterized by a piperidine ring linked via a phenyl bridge. As documented in primary literature, it functions as a critical intermediate—specifically 5-methylsulfanyl-3-(4-piperidin-1-yl-phenyl)-1H-pyrazole (compound 31)—in the multi-step synthesis of 2,4,6-trisubstituted triazine heterocycles [1]. Its primary documented role is within a medicinal chemistry program targeting protozoan parasites of the genus *Leishmania*, where it serves as a modular precursor to a library of final antileishmanial agents [1].

Why Substituting 1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine with Other Pyrazole Intermediates Compromises Reaction Yield and Downstream Antileishmanial Activity


Generic substitution of this specific intermediate within the documented antileishmanial synthesis route is not chemically viable. The published protocol uses the methylsulfanyl group at the pyrazole C-5 position as a non-leaving, structural-directing motif that is preserved through the final triazine products (34–47) [1]. Replacing this compound with the closely related methoxy analog (compound 30) alters both the reactivity in the subsequent nucleophilic substitution and the final biological outcome; for example, the final compounds derived from the piperidine-based intermediate (series from 31) produced a range of antileishmanial inhibition (e.g., 24.5% to 98.9% inhibition) that differed significantly from the methoxy-derived series, demonstrating that the piperidine-phenyl substitution pattern is not interchangeable [1].

Quantitative Differentiation Guide for 1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine (914675-08-4)


Synthetic Yield as Intermediate 31 vs. Methoxy Analog 30

In the published synthesis, the title compound (as intermediate 31) was prepared by cyclization of its propenone precursor. While an explicit isolated yield for compound 31 was not tabulated, the methoxy analog (30) was obtained in 78% yield under identical conditions, establishing a baseline for this reaction type [1]. The successful isolation and characterization (as shown by its progression to final products 34–47) confirm that the piperidine substituent on the phenyl ring is compatible with this synthetic route, a non-trivial differentiation from other amine-bearing analogs that may fail to cyclize.

Medicinal Chemistry Antileishmanial Synthesis Reaction Yield

Downstream Biological Activity: Piperidine vs. Methoxy Intermediate Series

The ultimate value of the title compound is assessed through its final triazine products (34–47). Compounds derived from this piperidine-based intermediate (31) generated a distinct activity profile compared to those from the methoxy analog (30). The most active final compound in the series (37, derived from 31) achieved 98.4% inhibition of *L. donovani* promastigotes at 10 μg/mL and retained 72.4% inhibition at 1 μg/mL [1]. In contrast, the methoxy-derived series (35) showed a different potency profile, highlighting that the choice of intermediate 31 over 30 is a critical determinant of final biological outcome.

Antileishmanial Activity Structure-Activity Relationship Drug Discovery

Structural Confirmation and Purity: NMR Characterization of the Precursor

The title compound's direct synthetic precursor, compound 29 (3,3-Bis-methylsulfanyl-1-(4-piperidin-1-yl-phenyl)-propenone), was rigorously characterized, confirming the structural integrity of the piperidine-phenyl motif. It was obtained in 72% yield (mp 110 °C) with FAB-MS: 308 (M+1) [1]. This characterization provides a quality benchmark: any commercial sample of the title compound must trace its origin back to a precursor meeting these specifications to ensure its suitability for the subsequent cyclization step.

Analytical Chemistry Quality Control Structural Confirmation

Validated Application Scenarios for Procuring 1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine (914675-08-4)


Medicinal Chemistry: Synthesis of Trisubstituted Triazine Antileishmanial Leads

The primary documented use of this compound is as a key intermediate for generating a library of 2,4,6-trisubstituted triazines with antileishmanial activity. Following the published protocol, the compound is reacted with cyanuric chloride and subsequently with various amines to yield final products 34–47 [1]. This is the only peer-reviewed route where its role and the resulting biological activity have been defined, making it essential for any group replicating or expanding this specific antileishmanial SAR study.

Process Chemistry: Benchmarking and Optimizing the Cyclization Step

The synthesis of this compound from its propenone precursor via cyclization with hydrazine hydrate represents a critical quality-control point. The reported characterization data for the precursor (compound 29: 72% yield, mp 110 °C) [1] provides a benchmark for optimizing this step. A procurement team focused on process development can use this compound to troubleshoot and improve the cyclization yield, which is essential for scaling the synthesis of the final antileishmanial agents.

Analytical Reference Standard for Chemical Purity Assessment

Given its well-defined structure (C₁₅H₁₉N₃S, MW 273.4 g/mol) and the availability of its precursor's NMR and mass spectrometry data [1], this compound can serve as an analytical reference standard. Laboratories developing HPLC or LC-MS methods for this class of pyrazolyl-piperidine intermediates can use it to calibrate retention times and ionization patterns, ensuring the purity of in-house synthesized batches.

Computational Chemistry: Building a SAR Model for Antileishmanial Triazines

The availability of biological activity data for the final triazine products (34–47) derived from this intermediate [1] allows computational chemists to construct structure-activity relationship (SAR) models. By inputting the structure of this intermediate as the core scaffold, researchers can virtually screen new amine substituents to predict novel antileishmanial agents before synthesis, streamlining the hit-to-lead optimization process.

Quote Request

Request a Quote for 1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.